Ethyl 3-(difluoromethyl)pyrrolidine-3-carboxylate
Description
Ethyl 3-(difluoromethyl)pyrrolidine-3-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives It is characterized by the presence of a difluoromethyl group attached to the pyrrolidine ring, which is further esterified with an ethyl group
Properties
IUPAC Name |
ethyl 3-(difluoromethyl)pyrrolidine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F2NO2/c1-2-13-7(12)8(6(9)10)3-4-11-5-8/h6,11H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INDUBABTBKYBMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCNC1)C(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Ethyl 3-(difluoromethyl)pyrrolidine-3-carboxylate typically involves the reaction of difluoromethylated intermediates with pyrrolidine derivatives. One common synthetic route includes the use of van Leusen pyrrole synthesis and the halogen dance reaction . These methods allow for the introduction of the difluoromethyl group into the pyrrolidine ring, followed by esterification to form the final product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Ethyl 3-(difluoromethyl)pyrrolidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the ester group into alcohols or other reduced forms.
Substitution: The difluoromethyl group can participate in substitution reactions, where it is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 3-(difluoromethyl)pyrrolidine-3-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases caused by fungal and bacterial pathogens.
Industry: It is used in the development of new materials and chemicals with specific properties, such as improved stability and efficacy.
Mechanism of Action
The mechanism of action of Ethyl 3-(difluoromethyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit the activity of certain enzymes or disrupt cellular processes, leading to its observed antifungal and antibacterial effects . The exact molecular targets and pathways are still under investigation, but it is believed to involve the inhibition of key enzymes involved in pathogen metabolism.
Comparison with Similar Compounds
Ethyl 3-(difluoromethyl)pyrrolidine-3-carboxylate can be compared with other similar compounds, such as:
3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: This compound also contains a difluoromethyl group and is used in similar applications.
Difluoromethyl pyrazole derivatives: These compounds have shown good pesticide bioactivities and are used in agricultural chemicals. The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
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